4-{[(3-Methoxypropyl)amino]methyl}benzonitrile
CAS No.:
Cat. No.: VC17812017
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O |
|---|---|
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 4-[(3-methoxypropylamino)methyl]benzonitrile |
| Standard InChI | InChI=1S/C12H16N2O/c1-15-8-2-7-14-10-12-5-3-11(9-13)4-6-12/h3-6,14H,2,7-8,10H2,1H3 |
| Standard InChI Key | NNHCZIJCVALTTH-UHFFFAOYSA-N |
| Canonical SMILES | COCCCNCC1=CC=C(C=C1)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula, C₁₂H₁₆N₂O, corresponds to a 204.27 g/mol molecular weight . Key structural components include:
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Benzonitrile moiety: A benzene ring with a nitrile (-C≡N) group at the para position .
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3-Methoxypropylamino methyl group: A methylene bridge (-CH₂-) connecting the benzene ring to a 3-methoxypropylamine substituent .
The IUPAC name is 4-[(3-methoxypropylamino)methyl]benzonitrile, and its canonical SMILES notation is N#CC1=CC=C(CNCCCOC)C=C1 .
Physicochemical Properties
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Purity: Commercial batches typically exceed 95% purity, with some suppliers offering ≥97% .
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Storage: Stable under recommended conditions (cool, dry environment) .
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Hazard Profile: Classified as a skin and eye irritant (GHS Category 2/2A) with potential respiratory effects (GHS Category 3) .
Synthesis and Purification
Reaction Pathways
The compound is synthesized via a nucleophilic substitution reaction between 4-cyanobenzyl chloride and 3-methoxypropylamine in dichloromethane, facilitated by triethylamine. The general steps include:
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Activation: 4-Cyanobenzyl chloride reacts with triethylamine to form a reactive intermediate.
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Substitution: 3-Methoxypropylamine displaces the chloride, forming the target compound .
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Workup: The crude product is neutralized and purified via column chromatography.
Optimization and Yield
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Solvent Systems: Dichloromethane or ethyl acetate are preferred for their polarity and compatibility with amine reactants .
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Yield: Reported yields range from 85–92%, depending on reaction time and temperature .
Biological Activities and Applications
Industrial and Research Uses
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Pharmaceutical Intermediate: Used in synthesizing kinase inhibitors and heterocyclic compounds .
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Material Science: Nitrile groups contribute to polymer stability, suggesting applications in specialty coatings .
Comparative Analysis with Structural Isomers
3-{[(3-Methoxypropyl)amino]methyl}benzonitrile (CAS 1038236-06-4)
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